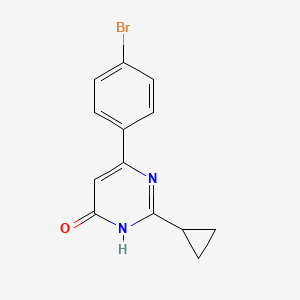

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol

Description

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol (CAS: 1977709-94-6) is a pyrimidine derivative featuring a 4-bromophenyl group at position 6 and a cyclopropyl substituent at position 2. Its molecular formula is C₁₃H₁₁BrN₂O, with a molecular weight of approximately 291.15 g/mol (inferred from structural analogs) .

Properties

IUPAC Name |

4-(4-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBQMCKJUOTBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments with the help of a metal catalyst.

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds.

Biological Activity

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-ol is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its promising biological activities. This compound features a pyrimidine ring substituted with a bromophenyl group and a cyclopropyl group, which contribute to its unique structural and functional properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of multiple bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in preliminary studies. It has been reported to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic signaling pathways. These findings position this compound as a promising candidate for cancer therapeutics.

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent . It has been identified as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the inflammatory response. Inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators, thereby alleviating inflammation-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the bromophenyl and cyclopropyl groups may enhance its efficacy against specific biological targets. Understanding the SAR is essential for optimizing the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| 4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide | Known for antimicrobial and anticancer properties | Contains a thiazole ring |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Investigated for antimicrobial activity | Incorporates a sulfonamide group |

| 4-(6-Cyclobutylpyrimidin-4-yl)-N-cyclopropylmorpholine-2-carboxamide | Exhibits various chemical reactivity | Features a morpholine moiety |

The distinct combination of bromophenyl and cyclopropyl groups in this compound enhances its versatility for synthetic applications and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Research : In vitro experiments conducted on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported between 15 µM and 30 µM.

- Inflammation Model : An animal model study highlighted the anti-inflammatory effects, showing reduced edema in treated groups compared to controls, supporting its potential application in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 6, impacting electronic, steric, and solubility properties:

Halogen Variation: 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

- CAS : 1412953-15-1

- Molecular Formula : C₁₃H₁₁ClN₂O

- Molecular Weight : 246.69 g/mol

- Comparison :

- The 3-chlorophenyl substituent reduces steric bulk compared to 4-bromophenyl.

- Chlorine’s lower lipophilicity (vs. bromine) may decrease membrane permeability.

- Positional isomerism (3- vs. 4-substitution) alters electronic effects on the pyrimidine ring.

Position 2 Substituent: 6-(4-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one

- CAS : 946601-95-2

- Molecular Formula : C₁₁H₉BrN₂OS

- Molecular Weight : 305.17 g/mol (estimated)

- Comparison :

- The methylthio group at position 2 introduces sulfur, enhancing polarizability but reducing hydrogen-bonding capacity compared to cyclopropyl.

- The 4(3H)-one tautomer may exhibit different solubility and reactivity compared to the hydroxyl form.

Core Modification: 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

- CAS: Not explicitly provided (see )

- Molecular Formula : C₁₁H₉ClN₂O

- Molecular Weight : 236.66 g/mol

- Comparison :

- A chloromethyl group at position 6 increases electrophilicity, enabling nucleophilic substitution reactions.

- The phenyl group at position 2 provides planar steric bulk, contrasting with the strained cyclopropane ring.

Hydrogen Bonding and Crystallography

The hydroxyl group in 6-(4-bromophenyl)-2-cyclopropylpyrimidin-4-ol facilitates hydrogen bonding, influencing crystal packing and solubility. Similar compounds with hydroxyl or tautomeric carbonyl groups (e.g., 4(3H)-one) exhibit distinct intermolecular interactions. For instance:

- Hydrogen-Bonding Patterns: The hydroxyl group can act as both donor and acceptor, forming networks described by graph-set analysis (e.g., R₂²(8) motifs) .

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Position 2 Substituent | Position 6 Substituent | Key Functional Group |

|---|---|---|---|---|---|---|

| This compound | 1977709-94-6 | C₁₃H₁₁BrN₂O | 291.15 | Cyclopropyl | 4-Bromophenyl | -OH |

| 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | 1412953-15-1 | C₁₃H₁₁ClN₂O | 246.69 | Cyclopropyl | 3-Chlorophenyl | -OH |

| 6-(4-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one | 946601-95-2 | C₁₁H₉BrN₂OS | 305.17 | Methylthio | 4-Bromophenyl | -O (tautomer) |

| 6-(Chloromethyl)-2-phenylpyrimidin-4-ol | N/A | C₁₁H₉ClN₂O | 236.66 | Phenyl | Chloromethyl | -OH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.